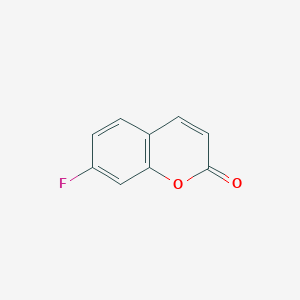

7-Fluoro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

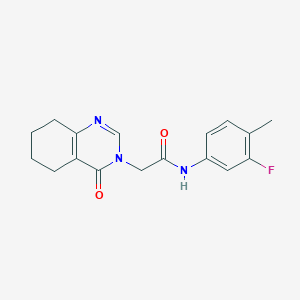

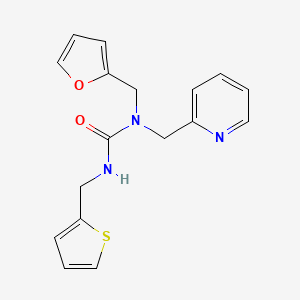

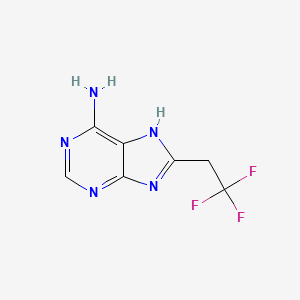

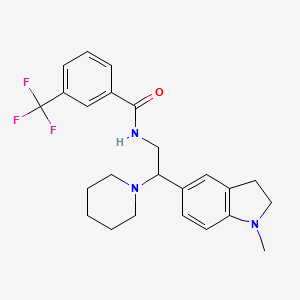

7-Fluoro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO2 . It is a derivative of coumarin, a type of organic compound that is found in many plants .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Fluoro-2H-chromen-2-one, has been a topic of interest for many researchers . One study discussed the synthesis of 7-hydroxy-4-substituted coumarins, which could potentially be modified to create 7-Fluoro-2H-chromen-2-one . The study explored the influence of various Lewis acids on the reaction and proposed a possible mechanism based on the experimental results .Molecular Structure Analysis

The molecular structure of 7-Fluoro-2H-chromen-2-one consists of a flat, aromatic, and lipophilic lactone group, which allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .Chemical Reactions Analysis

Coumarin derivatives, including 7-Fluoro-2H-chromen-2-one, have been studied for their diverse pharmacological activities . These activities are largely dependent on the substituents and branching positions around the bicyclic core .Physical And Chemical Properties Analysis

7-Fluoro-2H-chromen-2-one has a molecular weight of 164.14 . It is a solid substance with a melting point of 148-150°C .Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

7-Fluoro-2H-chromen-2-one: belongs to the coumarin family, which includes biologically active compounds like Umbelliferon, acenocoumarin, Warfarin, and Novobiocin. Its flat, aromatic, and lipophilic structure allows it to bind to various targets through hydrophobic interactions, π–π stacking, hydrogen bonds, and dipole-dipole interactions. Coumarin derivatives have demonstrated anticoagulant activities, making them relevant in thrombosis prevention and treatment .

Fluorescent Probes

The π–π conjugated system of coumarin makes it an excellent fluorophore. Researchers have explored coumarin-based fluorophores for their sensitivity and selectivity in detecting reactive oxygen species (ROS). Wang et al. evaluated superoxide anion sensors using coumarin as the fluorophore, achieving selective redox-based O2•− probes .

Synthetic Methods and Catalysts

Efforts to develop new synthetic methods for the coumarin core have been ongoing. Researchers have explored green reaction conditions, microwave-assisted synthesis, and ultrasounds. Notably, Selectfluor™ F-TEDA-BF4 has been used as a catalyst for the solvent-free synthesis of 2H-chromen-2-ones from β-ketoesters and substituted phenols .

Biological Activities

Depending on substituents and branching positions around the bicyclic core, coumarin derivatives exhibit diverse pharmacological effects:

Natural Occurrence and Plant-Derived Compounds

Coumarins are widespread in nature, especially in plants. Thousands of coumarin derivatives have been isolated from natural sources or synthesized chemically. Their biological compatibility, stable fluorescence emission, and structural flexibility make them valuable in molecular recognition, imaging, and medicinal applications .

Other Applications

Beyond the mentioned fields, coumarins have relevance in bioorganic chemistry, analytical chemistry, materials science, and medicine. Their versatility continues to inspire research and innovation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight (16414) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

7-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGCOPGNVPCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)